molecular formula C26H28N2O2S B4046708 4-(HYDROXYDIPHENYLMETHYL)-N-(4-METHOXYPHENYL)PIPERIDINE-1-CARBOTHIOAMIDE

4-(HYDROXYDIPHENYLMETHYL)-N-(4-METHOXYPHENYL)PIPERIDINE-1-CARBOTHIOAMIDE

Cat. No.: B4046708
M. Wt: 432.6 g/mol
InChI Key: VIPUANDTXVAADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(HYDROXYDIPHENYLMETHYL)-N-(4-METHOXYPHENYL)PIPERIDINE-1-CARBOTHIOAMIDE is a useful research compound. Its molecular formula is C26H28N2O2S and its molecular weight is 432.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[hydroxy(diphenyl)methyl]-N-(4-methoxyphenyl)-1-piperidinecarbothioamide is 432.18714931 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonism and Enzyme Inhibition

Research on similar compounds, such as derivatives of piperidine and those containing diphenylmethyl groups, has been directed toward understanding their interactions with various receptors and enzymes. For example, the synthesis and selective inhibition of neuropeptide Y Y2 receptors by related compounds indicate their potential for therapeutic applications in conditions modulated by this receptor, such as obesity and anxiety (Mittapalli et al., 2012). This suggests that similar structures could be explored for their selectivity and potency against specific targets, contributing to the development of new drugs.

Antimicrobial Activity

Some derivatives of the core structure mentioned have been synthesized and evaluated for their antimicrobial activities. While the specific compound was not directly studied for such purposes, the synthesis of related compounds and their testing against various microorganisms imply a potential area of application in combating bacterial and fungal infections. This aspect of research is crucial in the ongoing search for new antimicrobials to address resistance issues (Bektaş et al., 2010).

Development of Gastric Antisecretory Agents

Compounds with the diphenylmethyl group and piperidine derivatives have also been explored for their gastric antisecretory properties. For instance, modifications of such structures have led to the identification of compounds with significant activity in this area, potentially offering new treatments for peptic ulcer disease (Scott et al., 1983). This demonstrates the compound's relevance in drug discovery aimed at gastrointestinal disorders.

Synthesis and Characterization for Research Chemicals

Additionally, the chemical structure's relation to research chemicals highlights its importance in the synthesis and characterization of novel substances. These activities not only contribute to understanding the pharmacological profiles of such compounds but also assist in the development of analytical methods for their detection, potentially useful in toxicology and forensic science (Wallach et al., 2015).

Properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2S/c1-30-24-14-12-23(13-15-24)27-25(31)28-18-16-22(17-19-28)26(29,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,22,29H,16-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPUANDTXVAADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(HYDROXYDIPHENYLMETHYL)-N-(4-METHOXYPHENYL)PIPERIDINE-1-CARBOTHIOAMIDE
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4-(HYDROXYDIPHENYLMETHYL)-N-(4-METHOXYPHENYL)PIPERIDINE-1-CARBOTHIOAMIDE
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4-(HYDROXYDIPHENYLMETHYL)-N-(4-METHOXYPHENYL)PIPERIDINE-1-CARBOTHIOAMIDE

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